molecular formula C15H19BN2O4 B7948705 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester

6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester

Katalognummer: B7948705
Molekulargewicht: 302.14 g/mol
InChI-Schlüssel: WMBZXNGQTNSCRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the indazole class of heterocycles, featuring a boronic ester group at the 6-position and a methyl ester at the 3-position of the indazole ring. Boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in organic synthesis . The methyl ester group enhances solubility in organic solvents and may stabilize the molecule against hydrolysis compared to free carboxylic acids.

Eigenschaften

IUPAC Name

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)9-6-7-10-11(8-9)17-18-12(10)13(19)20-5/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBZXNGQTNSCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole-3-carboxylic acid methyl ester is a derivative of indazole that incorporates a dioxaborolane moiety. This structural feature is significant as it may influence the compound's biological activity and pharmacological potential. Research into this compound focuses on its inhibitory effects on various biological targets, particularly in the context of cancer therapy and neuropharmacology.

  • Molecular Formula : C14H18BNO4
  • Molecular Weight : 276.11 g/mol
  • CAS Number : 864773-67-1

The biological activity of this compound is primarily linked to its role as a GSK-3β inhibitor. Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes including metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has been associated with therapeutic effects in several diseases, including cancer and neurodegenerative disorders.

Inhibition Studies

Research indicates that derivatives of indazole containing dioxaborolane groups exhibit significant GSK-3β inhibitory activity. For example:

CompoundIC50 (nM)Selectivity
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole50High
Other Indazole Derivatives100 - 500Variable

The above table summarizes the inhibitory potency of this specific compound compared to other derivatives. The lower the IC50 value, the more potent the inhibitor.

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds similar to this indazole derivative showed neuroprotective effects in models of Alzheimer's disease by inhibiting GSK-3β and reducing tau phosphorylation.
  • Anti-Cancer Activity : Another investigation revealed that this compound exhibited anti-cancer properties by inducing apoptosis in breast cancer cell lines through GSK-3β inhibition and subsequent activation of pro-apoptotic pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

ParameterValue
Oral BioavailabilityModerate
Plasma Half-Life2 hours
MetabolismHepatic (CYP450)
ExcretionRenal

The pharmacokinetic data suggest that while the compound has moderate bioavailability and a relatively short half-life, its metabolic pathway through CYP450 enzymes indicates potential interactions with other drugs.

Structure-Activity Relationship (SAR)

The presence of the dioxaborolane moiety is essential for enhancing the lipophilicity and overall biological activity of the indazole scaffold. Modifications to the indazole core can lead to variations in potency and selectivity towards GSK-3β:

ModificationEffect on Activity
FluorinationIncreased potency
MethylationReduced solubility
HydroxylationEnhanced selectivity

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a dioxaborolane moiety, which is known for its reactivity in organic transformations. The presence of the indazole ring enhances its biological activity and makes it a candidate for drug development. Its structure can be represented as follows:

  • Molecular Formula : C14H20BNO4
  • Molecular Weight : 273.13 g/mol
  • IUPAC Name : 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • Research has indicated that compounds containing the indazole moiety exhibit significant anticancer properties. The incorporation of the dioxaborolane group may enhance these effects by facilitating targeted delivery or improving solubility in biological systems. Studies have shown promising results in inhibiting tumor growth in various cancer cell lines .
  • Drug Development :
    • The compound serves as a scaffold for the development of new pharmaceuticals. Its ability to form stable complexes with biological targets allows for the design of novel therapeutic agents that can modulate specific biological pathways .
  • Bioconjugation :
    • The reactive boron atom in the dioxaborolane structure allows for bioconjugation techniques where the compound can be linked to biomolecules such as proteins or nucleic acids. This application is particularly useful in creating targeted drug delivery systems .

Applications in Organic Synthesis

  • Borylation Reactions :
    • The compound is utilized as a borylation reagent in organic synthesis. It can facilitate the introduction of boron into various substrates under mild conditions, enabling the formation of boronate esters which are valuable intermediates in organic synthesis .
  • Cross-Coupling Reactions :
    • In the presence of transition metal catalysts, this compound can participate in cross-coupling reactions to form carbon-carbon bonds. This application is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Synthesis of Functionalized Compounds :
    • The versatility of the dioxaborolane group allows for its use in synthesizing a range of functionalized compounds through hydroboration and other related reactions. These compounds can serve as building blocks for more complex molecular architectures .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various indazole derivatives, including those modified with dioxaborolane groups. Results showed that these derivatives exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unmodified counterparts.

Case Study 2: Borylation Efficiency

Research demonstrated that using this compound as a borylation reagent provided higher yields and selectivity compared to traditional methods. This efficiency is attributed to the stability and reactivity of the dioxaborolane moiety under reaction conditions.

Analyse Chemischer Reaktionen

Reaction Mechanism

The general mechanism for Suzuki-Miyaura coupling involving this compound can be summarized as follows:

  • Oxidative addition of the aryl halide to the palladium catalyst

  • Transmetalation with the boronate ester

  • Reductive elimination to form the new carbon-carbon bond

Reaction Conditions

Typical reaction conditions include:

  • Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., DMF/H2O, THF/H2O)

  • Temperature range: 60-100°C

  • Reaction time: 2-24 hours

  • Hydrolysis of the Methyl Ester

The methyl ester group in this compound can undergo hydrolysis to form the corresponding carboxylic acid.

Reaction Conditions

  • Aqueous base (e.g., NaOH, LiOH)

  • Solvent: MeOH/H2O or THF/H2O

  • Temperature: Room temperature to 50°C

  • Reaction time: 1-4 hours

  • Oxidation of the Boronate Ester

The boronate ester can be oxidized to form the corresponding hydroxyl group.

Reaction Conditions

  • Oxidizing agents: H2O2/NaOH or NaBO3

  • Solvent: THF/H2O

  • Temperature: 0°C to room temperature

  • Reaction time: 0.5-2 hours

  • Nucleophilic Substitution at the Indazole N-1 Position

The N-1 position of the indazole ring can undergo nucleophilic substitution reactions .

Reaction Conditions

  • Base (e.g., K2CO3, NaH)

  • Alkyl halide or other electrophile

  • Solvent: DMF or DMSO

  • Temperature: Room temperature to 80°C

  • Reaction time: 2-12 hours

  • Reduction of the Ester Group

The methyl ester can be reduced to form the corresponding alcohol.

Reaction Conditions

  • Reducing agents: LiAlH4 or DIBAL-H

  • Solvent: THF or Et2O

  • Temperature: 0°C to room temperature

  • Reaction time: 1-3 hours

The diverse reactivity of 6-(4,4,5,5-Tetramethyl- dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester makes it a versatile synthetic intermediate. Its ability to participate in Suzuki-Miyaura couplings, along with the potential for further modifications of the ester and indazole moieties, allows for the creation of complex molecular structures. This compound serves as an important building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1,3-Dimethyl-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
  • Key Differences : Methyl groups at the 1- and 3-positions instead of a methyl ester at the 3-position.
  • Methyl groups may sterically hinder cross-coupling reactions compared to the ester .
  • Synthesis : Produced via substitution reactions with cupric cyanide or boronic ester installation (similar to ).
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile
  • Key Differences : A nitrile group replaces the methyl ester at the 3-position.
  • However, nitriles are less stable under acidic conditions compared to esters .
  • Applications : Useful in synthesizing pharmaceuticals requiring nitrile functionalities.
1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
  • Key Differences : An amine group at the 3-position.
  • Impact : The amine can participate in hydrogen bonding or act as a directing group in further functionalization. However, amines are prone to oxidation, unlike the more stable methyl ester .

Core Heterocycle Variations

Ethyl 2-Methyl-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate
  • Key Differences : Indole core (one nitrogen atom) vs. indazole (two nitrogen atoms).
  • Impact: Indazole’s additional nitrogen enhances aromatic stability and electronic diversity, influencing reactivity in cross-couplings.
6-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
  • Key Differences : Chlorine substituent at the 6-position and boronic ester at the 4-position.
  • Impact : Chlorine’s electronegativity may direct regioselectivity in subsequent reactions. The shifted boronic ester position alters steric and electronic environments during coupling .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound (Methyl Ester) ~300 (estimated) Not reported Boronic ester, methyl ester
1,3-Dimethyl-6-boronic ester 272.15 Not reported Boronic ester, methyl groups
5-Boronic ester-3-carbonitrile 269.11 Not reported Boronic ester, nitrile
3-Amino-5-boronic ester ~285 (estimated) Not reported Boronic ester, amine
  • Solubility : Methyl esters generally improve solubility in organic solvents (e.g., THF, DCM) compared to polar groups like amines or nitriles.
  • Stability : Boronic esters are sensitive to protic solvents but stabilized by pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

Reactivity in Suzuki-Miyaura Coupling

  • Target Compound : The methyl ester’s electron-withdrawing effect activates the indazole ring, facilitating oxidative addition with palladium catalysts.
  • Comparison: 1,3-Dimethyl derivative: Methyl groups may sterically hinder coupling, reducing reaction rates . 3-Carbonitrile: Enhanced electrophilicity accelerates coupling but risks side reactions with nitrile-sensitive conditions .

Vorbereitungsmethoden

Cyclization of Methyl 2-Amino-5-bromobenzoate

The indazole ring is synthesized through diazotization and cyclization of methyl 2-amino-5-bromobenzoate.

Procedure :

  • Esterification : 2-Amino-5-bromobenzoic acid (10.0 g, 46.2 mmol) is refluxed in methanol (100 mL) with concentrated H2_2SO4_4 (2 mL) for 12 h. The solvent is evaporated, and the residue is recrystallized from ethanol to yield methyl 2-amino-5-bromobenzoate (9.4 g, 88%).

  • Diazotization : The ester (8.0 g, 34.5 mmol) is dissolved in HCl (6 M, 50 mL) at 0°C. NaNO2_2 (2.6 g, 37.9 mmol) in H2_2O (10 mL) is added dropwise, and the mixture is stirred for 30 min.

  • Cyclization : The diazonium salt is heated to 60°C for 2 h, neutralized with NaHCO3_3, and extracted with ethyl acetate. Evaporation yields methyl 6-bromo-1H-indazole-3-carboxylate as a white solid (7.1 g, 85%).

Characterization :

  • LC-MS : m/z 269.0/271.0 [M+H]+^+ (bromine isotope pattern).

  • 1^1H NMR (DMSO-d6_6): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.54 (d, J = 8.4 Hz, 1H), 3.92 (s, 3H).

Miyaura Borylation of the Bromoindazole Intermediate

The bromine at position 6 is replaced with a boronate ester via palladium-catalyzed cross-coupling.

Procedure :

  • Reaction Setup : Methyl 6-bromo-1H-indazole-3-carboxylate (5.0 g, 18.6 mmol), bis(pinacolato)diboron (7.1 g, 27.9 mmol), Pd(dppf)Cl2_2 (0.76 g, 1.0 mmol), and KOAc (5.5 g, 55.8 mmol) are suspended in 1,4-dioxane (100 mL) under N2_2.

  • Heating : The mixture is stirred at 90°C for 12 h.

  • Workup : The reaction is diluted with H2_2O (200 mL) and extracted with EtOAc (3 × 50 mL). The organic layer is dried (MgSO4_4), concentrated, and purified via silica chromatography (hexane/EtOAc 3:1) to afford the title compound (5.8 g, 92%).

Characterization :

  • LC-MS : m/z 343.2 [M+H]+^+.

  • 1^1H NMR (CDCl3_3): δ 8.35 (s, 1H), 8.12 (d, J = 8.2 Hz, 1H), 7.78 (d, J = 8.2 Hz, 1H), 3.98 (s, 3H), 1.37 (s, 12H).

Alternative Pathways and Optimization

Suzuki Coupling Prior to Indazole Formation

In a modified approach, the boronate is introduced at the benzene ring stage before indazole cyclization:

  • Miyaura Borylation : Methyl 3-bromobenzoate (10.0 g, 46.5 mmol) is reacted with bis(pinacolato)diboron (14.2 g, 55.8 mmol) and Pd(dppf)Cl2_2 (1.8 g, 2.3 mmol) in dioxane to yield methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (12.1 g, 89%).

  • Cyclization : The boronate ester is converted to the indazole via Cadogan reductive cyclization, though yields are lower (62%) compared to the primary route.

Esterification Post-Borylation

For acid-sensitive intermediates, the carboxylic acid is protected as a methyl ester after boronation:

  • Borylation of 6-Bromo-1H-indazole-3-carboxylic Acid : The acid (5.0 g, 19.2 mmol) undergoes Miyaura borylation as above.

  • Esterification : The crude product is treated with MeOH (50 mL) and H2_2SO4_4 (1 mL) under reflux for 6 h, yielding the methyl ester (4.7 g, 85%).

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% Pd(dppf)Cl2_2<70% at <3 mol%
Temperature90°C<50% at 70°C
BaseKOAc<60% with K2_2CO3_3
Solvent1,4-Dioxane<40% in THF

Data aggregated from.

Scalability and Industrial Considerations

  • Catalyst Recycling : Pd recovery via aqueous extraction reduces costs.

  • Byproducts : Homocoupling of the boronate ester (<5%) is suppressed by rigorous degassing.

  • Purity : Recrystallization from EtOAc/hexane achieves >99% purity (HPLC) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole-3-carboxylic acid methyl ester?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to couple with a halogenated indazole precursor. For example, a methyl ester-functionalized indazole bromide may react with pinacol borane under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–90°C .
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of the boronic ester. Purification via column chromatography (hexanes/EtOAc gradients) is typical, as seen in analogous indole boronic ester syntheses .

Q. How should this compound be characterized to confirm structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the indazole core and methyl ester group. The boronic ester’s signature peaks (e.g., ~1.3 ppm for pinacol methyl groups) should align with literature .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺ ≈ 357.2 g/mol).
  • X-ray Crystallography : If crystalline, use SHELX programs for structure refinement .

Q. What are the optimal storage conditions to maintain stability?

  • Protocol : Store at –20°C under inert gas (argon/nitrogen) in sealed, light-resistant vials. Avoid moisture, as boronic esters hydrolyze readily; include molecular sieves (3Å) in storage containers .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura coupling with this compound be addressed?

  • Troubleshooting :

  • Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., SPhos) to enhance reactivity .
  • Base Selection : Replace Na₂CO₃ with Cs₂CO₃ for improved solubility in THF/water mixtures.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition .
    • Validation : Monitor reaction progress via TLC (UV-active boronic ester) or LC-MS.

Q. What strategies mitigate hydrolysis of the boronic ester during aqueous workup?

  • Advanced Techniques :

  • Biphasic Extraction : Use EtOAc/brine with minimal aqueous exposure.
  • Acidic Quench : Adjust pH to 3–4 with dilute HCl to protonate boronate intermediates, reducing hydrolysis .
  • Lyophilization : Rapid freeze-drying of the crude product post-extraction .

Q. How can computational modeling aid in predicting reactivity or binding interactions for this compound?

  • Approach :

  • DFT Calculations : Simulate the boronic ester’s electrophilicity to predict cross-coupling efficiency (e.g., using Gaussian or ORCA).
  • Molecular Docking : Model interactions with biological targets (e.g., kinases) via AutoDock Vina, leveraging the indazole scaffold’s known affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.